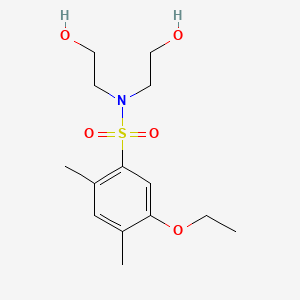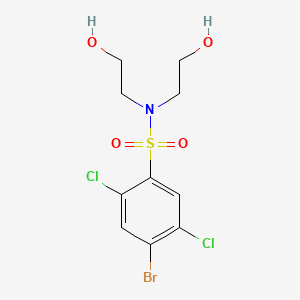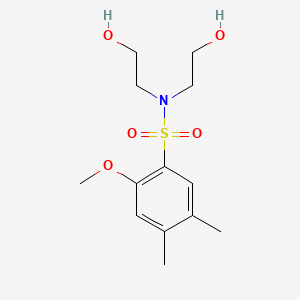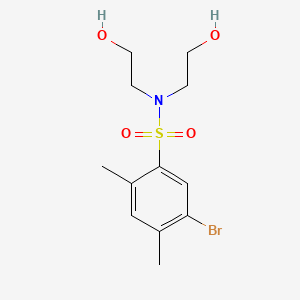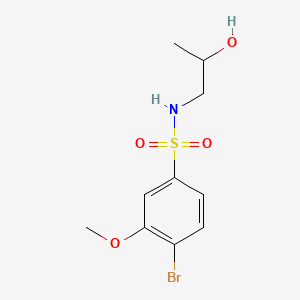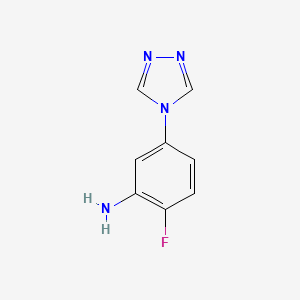
2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound with the empirical formula C8H7FN4. It has a molecular weight of 178.17 g/mol . This compound is part of a class of compounds known as 1,2,4-triazoles, which are characterized by their multi-directional biological activity .
Molecular Structure Analysis
The molecular structure of “2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline” includes a 1,2,4-triazole ring attached to an aniline group with a fluorine atom at the 2-position . The InChI string for this compound isInChI=1S/C8H7FN4/c9-7-2-1-6 (3-8 (7)10)13-4-11-12-5-13/h1-5H,10H2 . Physical And Chemical Properties Analysis
“2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline” is a solid compound . It has a topological polar surface area of 56.7 Ų and one rotatable bond . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.5 .Applications De Recherche Scientifique
Blue Emitting Fluorophores
N-2-Aryl-1,2,3-Triazoles as Novel Blue Emitting Fluorophores : These derivatives were synthesized for potential use in photophysical studies, showing absorption in the ultraviolet region and emission in the blue region. The thermal stability and solvatochromism data of these compounds were also evaluated, demonstrating their utility in fluorescence-based applications (Padalkar et al., 2015).
Metal-Organic Frameworks (MOFs)
Fluorine-Containing Triazole-Decorated Silver(I)-Based Cationic MOFs : These MOFs were synthesized for environmental applications, particularly for the separation of organic dyes and removal of oxoanions from water. The introduction of fluorine into the ligand structure was shown to enhance the electron-withdrawing tendency, facilitating the anion-exchange process and demonstrating the MOFs' potential in water purification (Kumar et al., 2021).
Antimicrobial Activities
Synthesis of Eperezolid-like Molecules for Antimicrobial Activities : A study involving the synthesis of Schiff bases and thiazolidinone derivatives of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline showed high anti-Mycobacterium smegmatis activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Yolal et al., 2012).
Electroluminescent Properties
Indazole, Pyrazole, and Triazole/Triphenylamine-based Compounds : These compounds were synthesized and analyzed for their electroluminescent properties, with potential applications in organic light-emitting diodes (OLEDs). The study highlights the importance of donor-acceptor structures in enhancing photophysical properties and the impact of fluorine substitution on luminescence (Jin et al., 2020).
Inhibitors for HIV-1 Activity
Novel Fluorine Substituted Isolated and Fused Heterobicyclic Nitrogen Systems : This research developed inhibitors towards HIV-1 activity, showcasing the synthesis of novel compounds with a phosphorylanilido-1,2,4-trizin-5-one moiety. The study presents a promising avenue for the development of antiviral agents (Abdel-Rahman et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It is known that triazole derivatives can interact with various biological targets through hydrogen bonding, owing to the presence of the triazole ring . The fluorine atom in the compound could also play a role in its interaction with targets, as fluorine is known to form strong bonds with other atoms, which could potentially enhance the compound’s binding affinity .
Biochemical Pathways
Some triazole derivatives have been found to exhibit promising insecticidal activities , suggesting that they may affect biochemical pathways related to the nervous system in insects
Result of Action
The molecular and cellular effects of “2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline” are currently unknown. Given its structural similarity to other triazole derivatives, it may have potential therapeutic or pesticidal effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
2-fluoro-5-(1,2,4-triazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXILGCWARVMDQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651997 |
Source


|
| Record name | 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082766-13-9 |
Source


|
| Record name | Benzenamine, 2-fluoro-5-(4H-1,2,4-triazol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



